molecular formula C9H13N2O7P B1244539 1-(2-deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)pyrimidin-2(1H)-one

1-(2-deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)pyrimidin-2(1H)-one

Cat. No.: B1244539
M. Wt: 292.18 g/mol
InChI Key: KOQACCDGALTLCX-XLPZGREQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-deoxyzebularine 5'-phosphate is a pyrimidine 2'-deoxyribonucleoside 5'-monophosphate. It derives from a zebularine.

Scientific Research Applications

Nucleoside Conformation and Structure

The compound is involved in studies related to the conformation and structure of nucleosides. For instance, 2'-Deoxy-5-propynyluridine, a nucleoside, demonstrates two conformations in the crystalline state. This compound adopts various sugar puckers and base orientations, contributing to our understanding of nucleoside flexibility and interaction potentials in different biological and synthetic contexts (Budow et al., 2009).

Reaction Dynamics with Depurinated DNA

Research also delves into the interaction of depurinated oligonucleotides with cytosine-containing sequences. This interaction leads to the formation of products containing modified cytosine residues. Understanding these dynamics is crucial in the context of DNA repair and the potential formation of certain residues in vivo, which has implications in understanding DNA damage and repair mechanisms (Rentel et al., 2005).

Nucleoside Derivatives and DNA Interaction

The compound is also part of studies focusing on the synthesis of nucleoside derivatives and their interaction with DNA. For example, the synthesis of pyrophosphoryl derivatives of 1-(2-deoxy-3-O-phosphono-methyl-beta-D-erythro-pentofuranosyl)thymine and their substrate properties toward certain DNA polymerases have been studied. This type of research is fundamental for understanding nucleotide interactions and potential applications in DNA synthesis and repair processes (Mikhailopulo et al., 2000).

Properties

Molecular Formula

C9H13N2O7P

Molecular Weight

292.18 g/mol

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H13N2O7P/c12-6-4-8(11-3-1-2-10-9(11)13)18-7(6)5-17-19(14,15)16/h1-3,6-8,12H,4-5H2,(H2,14,15,16)/t6-,7+,8+/m0/s1

InChI Key

KOQACCDGALTLCX-XLPZGREQSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC=NC2=O)COP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=CC=NC2=O)COP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)pyrimidin-2(1H)-one
Reactant of Route 2
1-(2-deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)pyrimidin-2(1H)-one
Reactant of Route 3
1-(2-deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)pyrimidin-2(1H)-one
Reactant of Route 4
1-(2-deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)pyrimidin-2(1H)-one
Reactant of Route 5
1-(2-deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)pyrimidin-2(1H)-one
Reactant of Route 6
1-(2-deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)pyrimidin-2(1H)-one

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